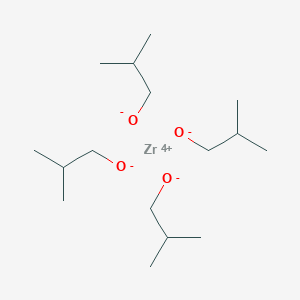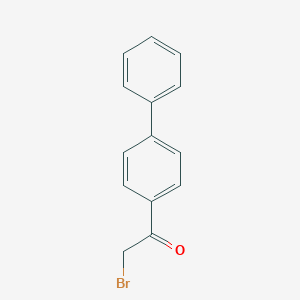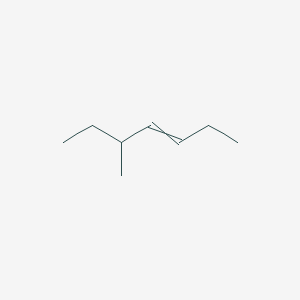
Sodium 1,4-diisobutyl sulfosuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 1,4-diisobutyl sulfosuccinate: is an anionic surfactant widely used in various industrial and scientific applications. It is known for its excellent wetting, dispersing, and emulsifying properties. The compound is often utilized in formulations requiring surface-active agents, such as detergents, emulsifiers, and dispersants .
Mechanism of Action
Target of Action
Sodium 1,4-diisobutyl sulfosuccinate, also known as Docusate Sodium, primarily targets the intestines . It is used to treat constipation associated with dry, hard stools, or opioid-induced constipation .
Mode of Action
Docusate Sodium acts by increasing the amount of water the stool absorbs in the gut, making the stool softer and easier to pass . It can be administered orally or rectally .
Biochemical Pathways
It is known that the compound works by increasing the water content in the stool, which in turn softens the stool and facilitates its passage through the intestines .
Pharmacokinetics
It is known that the onset of action can take from 12 hours to 5 days . The duration of action is typically around 3 days .
Result of Action
The primary result of this compound’s action is the softening of the stool, which aids in alleviating constipation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 1,4-diisobutyl sulfosuccinate is synthesized through the esterification of maleic acid with isobutanol, followed by sulfonation with sodium bisulfite. The reaction typically occurs in the presence of a catalyst under controlled temperature and pressure conditions .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification and sulfonation processes. The raw materials, maleic acid and isobutanol, are reacted in a reactor with a catalyst. The resulting ester is then sulfonated using sodium bisulfite to produce the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium 1,4-diisobutyl sulfosuccinate primarily undergoes substitution reactions due to the presence of the sulfonate group. It can also participate in hydrolysis under acidic or basic conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines.
Hydrolysis: Can occur in the presence of strong acids or bases, leading to the breakdown of the ester bonds.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used; for example, reaction with hydroxide ions can produce alcohols.
Hydrolysis: Results in the formation of maleic acid and isobutanol.
Scientific Research Applications
Chemistry: Sodium 1,4-diisobutyl sulfosuccinate is used as a surfactant in various chemical reactions to enhance the solubility of reactants and stabilize emulsions .
Biology: In biological research, it is employed to disrupt cell membranes, aiding in the extraction of intracellular components .
Medicine: The compound is used in pharmaceutical formulations as a wetting agent to improve the solubility and bioavailability of drugs .
Industry: Industrially, it is utilized in the production of synthetic elastomers, coatings, and adhesives due to its excellent emulsifying properties .
Comparison with Similar Compounds
Sodium dioctyl sulfosuccinate: Another widely used surfactant with similar properties but different alkyl chain lengths.
Sodium dibutyl sulfosuccinate: Similar in structure but with shorter alkyl chains, leading to different solubility and emulsifying properties.
Uniqueness: Sodium 1,4-diisobutyl sulfosuccinate is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties, making it highly effective in various applications .
Properties
CAS No. |
127-39-9 |
|---|---|
Molecular Formula |
C12H22NaO7S |
Molecular Weight |
333.36 g/mol |
IUPAC Name |
sodium;1,4-bis(2-methylpropoxy)-1,4-dioxobutane-2-sulfonate |
InChI |
InChI=1S/C12H22O7S.Na/c1-8(2)6-18-11(13)5-10(20(15,16)17)12(14)19-7-9(3)4;/h8-10H,5-7H2,1-4H3,(H,15,16,17); |
InChI Key |
FXZAUBIBKADOBA-UHFFFAOYSA-N |
SMILES |
CC(C)COC(=O)CC(C(=O)OCC(C)C)S(=O)(=O)[O-].[Na+] |
Isomeric SMILES |
CC(C)COC(=O)CC(C(=O)OCC(C)C)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CC(C)COC(=O)CC(C(=O)OCC(C)C)S(=O)(=O)O.[Na] |
| 127-39-9 | |
physical_description |
Liquid |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8,9,10,11-tetrahydronaphtho[1,2-b]phenanthrene](/img/structure/B85659.png)




![Dibenzo[a,f]perylene](/img/structure/B85667.png)





![(E)-4-[(1S,2S,17S,19R)-12-hydroxy-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enal](/img/structure/B85678.png)
![3,7,10-Trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B85680.png)
